7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
This compound is a fluoroquinolone derivative structurally derived from ciprofloxacin, modified with a 1,2,3-triazole-piperazine moiety. The core quinoline scaffold (1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is retained, critical for DNA gyrase/topoisomerase IV inhibition . The triazole group at position 7 introduces a 5-amino-1-(4-methoxyphenyl) substituent, enhancing steric and electronic interactions with bacterial targets . The 4-methoxyphenyl group may improve lipophilicity and pharmacokinetic properties compared to unsubstituted analogs .
Properties
IUPAC Name |
7-[4-[5-amino-1-(4-methoxyphenyl)triazole-4-carbonyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN7O5/c1-40-17-6-4-16(5-7-17)35-25(29)23(30-31-35)26(37)33-10-8-32(9-11-33)22-13-21-18(12-20(22)28)24(36)19(27(38)39)14-34(21)15-2-3-15/h4-7,12-15H,2-3,8-11,29H2,1H3,(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVOGDGJTFLLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as ciprofloxacin derivatives, are known to inhibit dna gyrase, a type II topoisomerase that is essential for bacterial DNA replication.
Mode of Action
The compound likely interacts with its target, DNA gyrase, by binding to it and inhibiting its activity. This prevents the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription. The inhibition of DNA gyrase leads to the cessation of these processes, resulting in bacterial cell death.
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria by inhibiting DNA gyrase. This enzyme is responsible for introducing negative supercoils into DNA, which helps to counteract the positive supercoils introduced during processes like DNA replication and transcription. By inhibiting DNA gyrase, the compound prevents the proper supercoiling of bacterial DNA, leading to the cessation of these processes.
Pharmacokinetics
Similar compounds, such as ciprofloxacin, are known to have good oral bioavailability, are widely distributed in the body, are metabolized in the liver, and are excreted in the urine and feces. These properties likely contribute to the compound’s bioavailability and its ability to reach its target in the bacterial cell.
Result of Action
The result of the compound’s action is the inhibition of bacterial DNA replication and transcription, leading to bacterial cell death. This makes the compound potentially useful as an antibacterial agent.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target. Similarly, high temperatures might lead to the degradation of the compound, reducing its efficacy. The presence of other substances might also affect the compound’s action, for instance, by competing with it for binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s analogs differ primarily in the aryl substituent on the triazole ring. Key examples from literature include:
Notes:
- Electron-withdrawing groups (e.g., -Br, -CF3) lower melting points due to reduced crystallinity, while electron-donating groups (e.g., -OCH3) may enhance solubility .
- The 4-methoxyphenyl group in the target compound likely improves membrane permeability compared to bulkier substituents like 4-bromophenyl .
Key Research Findings
- Bioactivity Clustering : Compounds with aryl-triazole modifications cluster into groups with similar modes of action, correlating with substituent electronic profiles .
- Thermodynamic Stability : The 4-methoxyphenyl group may enhance metabolic stability compared to halogenated analogs, reducing CYP450-mediated oxidation .
- Toxicity Profile: Methoxy-substituted fluoroquinolones historically show lower cytotoxicity than halogenated derivatives, as seen in similar compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
